molecular formula C22H17N3 B5739411 6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No. B5739411
M. Wt: 323.4 g/mol
InChI Key: URKRGNVUKRLZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline, commonly known as PEIQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PEIQ is a derivative of indoloquinoxaline, a class of compounds known for their diverse biological activities.

Mechanism of Action

PEIQ exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce cell cycle arrest and apoptosis. PEIQ also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to scavenge free radicals and to protect cells from oxidative stress. Additionally, PEIQ has been shown to modulate neurotransmitter release and to increase the expression of neurotrophic factors.
Biochemical and Physiological Effects:
PEIQ has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. PEIQ has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, PEIQ has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

PEIQ has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using PEIQ in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for PEIQ in different experimental settings.

Future Directions

There are several future directions for research on PEIQ. One area of interest is the development of PEIQ-based therapeutic agents for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of PEIQ. Additionally, further studies are needed to determine the optimal dosage and administration route for PEIQ in different experimental settings. Finally, the development of new synthetic methods for PEIQ and its derivatives may lead to the discovery of compounds with improved biological activity and pharmacological properties.
Conclusion:
PEIQ is a promising compound with diverse biological activities that make it a valuable tool for scientific research. The compound has been shown to have anticancer, anti-inflammatory, and antioxidant properties, as well as neuroprotective effects and antimicrobial activity. While there are some limitations to its use in lab experiments, further research on PEIQ and its derivatives may lead to the development of new therapeutic agents for a range of diseases.

Synthesis Methods

PEIQ can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-phenylethylamine with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine. The resulting intermediate is then cyclized with o-phenylenediamine to obtain the final product, PEIQ. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

PEIQ has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. PEIQ has also been reported to have neuroprotective effects and to inhibit the growth of bacteria and fungi. These properties make PEIQ a valuable tool for studying various biological processes and for developing new therapeutic agents.

properties

IUPAC Name

6-(2-phenylethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-2-8-16(9-3-1)14-15-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKRGNVUKRLZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

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